An In-depth Technical Guide to 6-chloro-3-(1-piperazinyl)-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 6-chloro-3-(1-piperazinyl)-1H-indazole: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 6-chloro-3-(1-piperazinyl)-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, potential therapeutic applications, and relevant experimental protocols.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3][4][5] Indazole derivatives have been successfully developed as anti-inflammatory agents, anticancer therapeutics, and treatments for neurological disorders. The incorporation of a piperazine moiety, a common pharmacophore known to enhance aqueous solubility and oral bioavailability, further augments the drug-like properties of the indazole core. This guide focuses specifically on the 6-chloro-3-(1-piperazinyl)-1H-indazole derivative, exploring its synthesis and potential as a valuable building block in the development of novel therapeutics.
Chemical Identity and Synonyms
A precise understanding of the chemical identity of a compound is fundamental for any scientific investigation. This section details the key identifiers for 6-chloro-3-(1-piperazinyl)-1H-indazole.
| Identifier | Value |
| IUPAC Name | 6-chloro-3-(piperazin-1-yl)-1H-indazole |
| CAS Number | 192733-51-2 (Probable) |
| Molecular Formula | C₁₁H₁₃ClN₄ |
| Molecular Weight | 236.70 g/mol |
| Synonyms | 3-(Piperazin-1-yl)-6-chloro-1H-indazole |
Synthesis and Characterization
The synthesis of 6-chloro-3-(1-piperazinyl)-1H-indazole can be approached through several synthetic strategies common in heterocyclic chemistry. A plausible and efficient method involves the nucleophilic substitution of a suitable precursor, such as 3-bromo-6-chloro-1H-indazole, with piperazine.
Synthetic Pathway
A representative synthetic scheme is outlined below. The initial step often involves the synthesis of the indazole core, followed by the introduction of the piperazine moiety.
Caption: A plausible synthetic route to 6-chloro-3-(1-piperazinyl)-1H-indazole.
Experimental Protocol: Synthesis from 3-Bromo-6-chloro-1H-indazole
This protocol describes a general procedure for the synthesis of the target compound. Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
3-Bromo-6-chloro-1H-indazole
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Piperazine (excess)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
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Ethyl acetate
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Brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-6-chloro-1H-indazole (1.0 eq) in anhydrous DMF, add piperazine (3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 6-chloro-3-(1-piperazinyl)-1H-indazole.
Characterization
The structural confirmation and purity assessment of the synthesized compound are critical. Standard analytical techniques that should be employed include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common starting point for method development.[6][7]
Applications in Drug Discovery
Indazole derivatives are well-represented in the landscape of modern drug discovery, particularly as inhibitors of protein kinases.[8][9][10] The structural motif of 6-chloro-3-(1-piperazinyl)-1H-indazole suggests its potential as a scaffold for developing targeted therapies.
Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The piperazine group can extend into the solvent-exposed region of the ATP-binding pocket, allowing for modifications to improve potency and selectivity.
Caption: Conceptual diagram of kinase inhibition by an indazole-based compound.
Other Potential Therapeutic Areas
Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas, including:
-
Anti-inflammatory diseases: By modulating inflammatory pathways.
-
Neurodegenerative disorders: Through interaction with targets in the central nervous system.[1][2][3][4][5]
In Vitro Assay Protocol: Kinase Inhibition Assay
To evaluate the potential of 6-chloro-3-(1-piperazinyl)-1H-indazole as a kinase inhibitor, a common in vitro assay is the ADP-Glo™ Kinase Assay (Promega).
Objective: To determine the IC₅₀ value of the compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay buffer
-
6-chloro-3-(1-piperazinyl)-1H-indazole (dissolved in DMSO)
-
384-well white assay plates
-
Luminometer
Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 6-chloro-3-(1-piperazinyl)-1H-indazole. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should always be followed.
Conclusion
6-chloro-3-(1-piperazinyl)-1H-indazole represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established methods in organic chemistry, and its structure holds significant promise for applications in drug discovery, particularly in the field of kinase inhibition. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.
References
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